Barium tetracyanoplatinate

Description

Historical Context and Significance in Early Scientific Discoveries

The story of barium tetracyanoplatinate is intrinsically linked with a pivotal moment in scientific history: the discovery of X-rays. This inorganic compound's ability to fluoresce under certain conditions made it an indispensable tool for early researchers exploring the nature of radiation.

Role in the Discovery of X-rays and Scintillation Phenomena

In 1895, Wilhelm Conrad Röntgen was investigating cathode rays using a Crookes-Hittorf tube. wikipedia.org During his experiments in a darkened room, he observed a faint shimmering on a nearby bench. wikipedia.orgjimdofree.com This glow emanated from a small cardboard screen coated with barium platinocyanide, a common name for this compound. wikipedia.orgjimdofree.compurdue.edu The screen was fluorescing, emitting light when struck by a new, unknown form of radiation. purdue.educdnsciencepub.com This was unexpected because the tube was covered in black cardboard, which should have blocked any known light from escaping. purdue.educdnsciencepub.com

Röntgen's astute observation that these invisible rays could pass through solid objects and still cause the barium platinocyanide screen to glow led him to name them "X-rays". purdue.eduscandiflash.com He used the screen to see the first radiographic images, including the bones in his own hand. jimdofree.compurdue.edu In essence, this compound served as the first radiation detector, its scintillation—the emission of light when exposed to ionizing radiation—being the key property that alerted Röntgen to his monumental discovery. orau.orgcern.ch Modern analysis using X-ray excited optical luminescence (XEOL) has shown that barium platinocyanide emits a red-orange light when excited by X-rays. cdnsciencepub.com

Evolution of Research Interest in Planar Tetracyanoplatinate Complexes

The initial interest in this compound was primarily due to its fluorescent properties. cdnsciencepub.com However, the broader class of planar tetracyanoplatinate complexes has since attracted considerable research attention for different reasons. The discovery of the anti-cancer activity of cisplatin, a square-planar platinum(II) complex, in the 1960s spurred a wave of interest in the biological effects and coordination chemistry of such compounds. nih.govuomustansiriyah.edu.iq

More recently, research has focused on the unique solid-state properties of tetracyanoplatinate salts. These compounds can form stacks, leading to quasi-one-dimensional structures with interesting electronic and optical properties. wikipedia.orgmdpi.com The study of these "molecular wires" is part of the broader field of materials science and nanotechnology. wikipedia.org

Overview of Coordination Chemistry Principles Relevant to Planar Platinum(II) Complexes

This compound is a coordination compound, a class of substances with a central metal ion bonded to surrounding molecules or ions, known as ligands. wikipedia.org The platinum in this compound exists in the +2 oxidation state (Pt(II)).

Pt(II) complexes commonly adopt a square planar geometry, which is a key feature of the tetracyanoplatinate anion, [Pt(CN)₄]²⁻. uomustansiriyah.edu.iqlibretexts.org In this arrangement, the platinum atom is at the center of a square, with the four cyanide ligands at the corners. The electronic structure of these d⁸ metal complexes (referring to the number of electrons in the d orbitals of the metal ion) is a determining factor in their properties. unt.edu The stability and reactivity of these complexes, including ligand exchange reactions, are governed by principles such as the trans effect, where a coordinated ligand influences the rate of substitution of the ligand opposite to it. uomustansiriyah.edu.iqworldscientific.com

The bonding in these complexes involves interactions between the d orbitals of the platinum ion and the molecular orbitals of the cyanide ligands. cuni.cz Relativistic effects, including spin-orbit coupling, are known to be important for understanding the electronic structure of compounds containing heavy elements like platinum. aip.org

Classification within Quasi-One-Dimensional Inorganic Materials

In the solid state, the square planar [Pt(CN)₄]²⁻ anions in this compound and related salts can stack on top of one another. wikipedia.orgfzu.cz This stacking can lead to significant interactions between the platinum atoms of adjacent anions, creating what is known as a quasi-one-dimensional chain. tandfonline.comresearchgate.net

These materials are termed "quasi-one-dimensional" because their physical properties, such as electrical conductivity, can be highly anisotropic, meaning they differ significantly when measured along the direction of the platinum chains compared to perpendicular directions. tandfonline.comabebooks.com The distance between the platinum atoms in these stacks is a critical parameter that influences the electronic properties of the material. wikipedia.org For instance, Krogmann's salt, a well-known example of a partially oxidized tetracyanoplatinate, has a short Pt-Pt distance and exhibits properties of a "molecular wire". wikipedia.org The study of these platinum chain compounds is a significant area within the physics and chemistry of materials. abebooks.comillinois.edu

Structure

2D Structure

3D Structure

Properties

CAS No. |

562-81-2 |

|---|---|

Molecular Formula |

C10H15N3O2 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

4-(methylamino)-1-(oxan-2-yl)pyrimidin-2-one |

InChI |

InChI=1S/C10H15N3O2/c1-11-8-5-6-13(10(14)12-8)9-4-2-3-7-15-9/h5-6,9H,2-4,7H2,1H3,(H,11,12,14) |

InChI Key |

XJHGPGRJMGKRGB-UHFFFAOYSA-N |

SMILES |

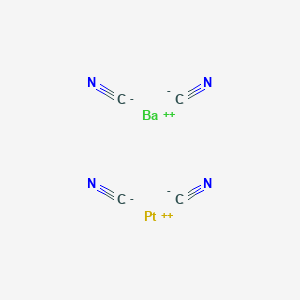

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ba+2].[Pt+2] |

Canonical SMILES |

CNC1=NC(=O)N(C=C1)C2CCCCO2 |

Other CAS No. |

562-81-2 |

Pictograms |

Irritant; Health Hazard |

Synonyms |

arium cyanoplatinate barium platinocyanide barium tetracyanoplatinate (II) tetrahydrate |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for Barium Tetracyanoplatinate(II) Tetrahydrate

The synthesis of this compound(II) tetrahydrate can be achieved through several established methods, primarily revolving around precipitation from aqueous solutions and subsequent crystallization.

A common and straightforward method for synthesizing this compound(II) tetrahydrate involves the reaction of a soluble barium salt with a tetracyanoplatinate(II) salt in an aqueous medium. evitachem.com Typically, an aqueous solution of barium chloride is added to a solution containing potassium tetracyanoplatinate(II). smolecule.com This results in the precipitation of this compound, which can then be filtered and washed to isolate the product. smolecule.com The general reaction can be represented as:

K₂[Pt(CN)₄] + BaCl₂ → Ba[Pt(CN)₄] + 2KCl smolecule.com

Another approach involves the use of barium cyanide. One historical method, reported to give good yields, involves the digestion of a double salt, PtSO₃·3BaSO₃, with a barium cyanide solution at 50°C. dss.go.th The reaction is as follows:

PtSO₃·3BaSO₃ + 2Ba(CN)₂ → Ba[Pt(CN)₄] + 3BaSO₄ dss.go.th

Following the reaction, the excess barium cyanide can be removed by passing carbon dioxide through the suspension. dss.go.th

Once the this compound is formed in solution, controlled crystallization is crucial for obtaining well-defined crystals of the tetrahydrate form. smolecule.com This is often achieved by the slow evaporation of the aqueous solution at room temperature. The resulting yellow crystals of this compound(II) tetrahydrate can then be harvested. The study of homogeneous nucleation from aqueous solutions of tetracyanoplatinates, including the barium salt, has been investigated using techniques like the droplet technique, where supersaturation is induced by the selective extraction of the solvent. cdnsciencepub.com

Influence of Reaction Conditions on Product Purity and Morphology

The purity and morphology of the final this compound product are significantly influenced by the reaction conditions. For instance, in the synthesis involving the digestion of the platinum-barium sulfite (B76179) double salt with barium cyanide, factors such as the excess of barium cyanide, reaction temperature, and digestion time are critical in determining the yield. dss.go.th

Furthermore, the conditions during crystallization play a vital role in the final product's characteristics. Depending on the crystallization conditions, different crystal structures may be obtainable. acs.org The optical properties of phosphors and scintillators, a key application area for materials like this compound, are markedly affected by chemical and phase purity, as well as particle morphology. researchgate.net Variations in reaction conditions, such as the concentration of reactants, can lead to marked morphological changes in the resulting crystals. science.gov

Precursor Compounds and Their Role in Bimetallic Complex Formation

The synthesis of this compound is fundamentally a process of forming a bimetallic complex. The key precursor compounds are a source of barium ions (e.g., barium chloride, barium hydroxide, or barium cyanide) and a source of the tetracyanoplatinate(II) anion (e.g., potassium tetracyanoplatinate(II) or hexachloroplatinic acid which can be converted to the tetracyanoplatinate). dss.go.thresearchgate.net

The formation of bimetallic complexes, such as this compound, is a critical area of research, particularly for the development of catalysts. acs.org The synthesis of such complexes often involves the careful selection of precursor compounds to control the final structure and properties of the material. nih.gov For example, in the synthesis of other barium-containing complexes, precursors like barium bis(trimethylsilyl)amides have been used. nih.gov

The tetracyanoplatinate(II) ion, [Pt(CN)₄]²⁻, is a stable complex ion that serves as a fundamental building block. Its reaction with various metal ions can lead to the formation of a range of tetracyanoplatinate salts with diverse properties. dss.go.th In the context of bimetallic complex formation, the cyanide ligands can act as bridging ligands, connecting the barium and platinum centers. acs.org For instance, in some alkaline earth-transition metal bimetallic complexes, the alkaline earth ions are coordinated to bridging cyanide ligands through the nitrogen atoms. acs.org

| Precursor Compound | Role in Synthesis |

| Barium Chloride (BaCl₂) | Source of barium ions (Ba²⁺) |

| Potassium Tetracyanoplatinate(II) (K₂[Pt(CN)₄]) | Source of tetracyanoplatinate(II) ions ([Pt(CN)₄]²⁻) |

| Barium Cyanide (Ba(CN)₂) | Source of both barium and cyanide ions |

| Hexachloroplatinic Acid (H₂PtCl₆) | Platinum precursor, convertible to tetracyanoplatinate |

| Barium Hydroxide (Ba(OH)₂) | Used to adjust pH and as a barium source in certain routes |

Crystallographic and Supramolecular Architecture

Single-Crystal X-ray and Neutron Diffraction Studies of BaPt(CN)₄·4H₂O

The primary tool for elucidating the intricate structure of BaPt(CN)₄·4H₂O has been single-crystal diffraction. Neutron diffraction, in particular, has been instrumental in accurately locating the positions of all atoms, including hydrogen, which is key to understanding the role of water molecules and hydrogen bonding in the crystal lattice.

Determination of Space Group and Lattice Parameters

A comprehensive single-crystal neutron diffraction study conducted at room temperature has established that barium tetracyanoplatinate tetrahydrate crystallizes in the monoclinic system. The specific space group was identified as C2/c. The fundamental dimensions of the unit cell, known as the lattice parameters, were also precisely determined.

| Lattice Parameter | Value |

|---|---|

| a | 12.278 (9) Å |

| b | 13.882 (10) Å |

| c | 6.641 (5) Å |

| β | 107.75 (4)° |

| Formula Units (Z) | 4 |

| Calculated Density | 3.13 g/cm³ |

Analysis of Platinum Atom Chain Arrangement and Pt-Pt Distances

A defining characteristic of the Ba[Pt(CN)₄]·4H₂O structure is the arrangement of the platinum atoms. These atoms, each at the center of a square planar [Pt(CN)₄]²⁻ anion, are organized into linear chains that extend through the crystal. The separation between adjacent platinum atoms within these chains is a critical parameter and has been measured to be 3.321 (3) Å.

Coordination Environment of Barium Cations and Water Molecules

The barium cations (Ba²⁺) play a crucial role in linking the tetracyanoplatinate anions. The neutron diffraction data indicate a complex coordination environment for the barium ion, suggesting a tenfold coordination. This coordination sphere is comprised of interactions with both the nitrogen atoms of the cyanide ligands and the oxygen atoms of the water of hydration. The higher positive charge on the Ba²⁺ ion, when compared to monovalent cations in analogous structures, is thought to be the driving force for the higher coordination number with water molecules observed in this and other divalent tetracyanoplatinate salts.

Intermolecular Interactions within the Crystal Lattice

The stability and integrity of the crystal lattice of Ba[Pt(CN)₄]·4H₂O are maintained by a network of intermolecular forces. Among these, hydrogen bonding is of paramount importance.

Anion-Cation Electrostatic and Dipolar Interactions

The crystal lattice of this compound tetrahydrate is consolidated by a network of electrostatic interactions between the Ba²⁺ cations and the square planar [Pt(CN)₄]²⁻ anions. The divalent barium ions are coordinated by the nitrogen atoms of the cyanide ligands from multiple tetracyanoplatinate units, as well as by water molecules. This coordination environment creates a robust three-dimensional framework.

Comparative Structural Analysis with Other Alkaline Earth and Related Tetracyanoplatinates

A comparative analysis of this compound with its alkaline earth metal and other related analogues provides valuable insights into the influence of the cation on the crystal packing and, consequently, on the material's properties.

Magnesium and Calcium Tetracyanoplatinate Analogues

Magnesium and calcium tetracyanoplatinates, with the formulas Mg[Pt(CN)₄]·7H₂O and Ca[Pt(CN)₄]·5H₂O respectively, exhibit similar columnar stacking of the [Pt(CN)₄]²⁻ anions. However, the nature of the cation and the degree of hydration significantly impact the inter-platinum spacing within the stacks.

The Pt-Pt distance in Mg[Pt(CN)₄]·7H₂O is 3.16 Å, while in Ca[Pt(CN)₄]·5H₂O it is 3.36 Å. wikipedia.org The smaller ionic radius of Mg²⁺ compared to Ca²⁺ and Ba²⁺, along with a different number of water molecules in the crystal lattice, leads to a shorter Pt-Pt separation in the magnesium analogue. This variation in the inter-platinum distance directly affects the degree of overlap between the d_z² orbitals of adjacent platinum atoms, which is a key factor in determining the electronic properties of these materials.

| Compound | Formula | Pt-Pt Distance (Å) |

| This compound | Ba[Pt(CN)₄]·4H₂O | 3.321 |

| Magnesium Tetracyanoplatinate | Mg[Pt(CN)₄]·7H₂O | 3.16 |

| Calcium Tetracyanoplatinate | Ca[Pt(CN)₄]·5H₂O | 3.36 |

Dirubidium Barium Di-tetracyanoplatinate(II) Structures

The compound dirubidium barium di-tetracyanoplatinate(II), Rb₂Ba[Pt(CN)₄]₂, presents a more complex structure involving two different cations. Its crystal structure has been determined to be tetragonal, belonging to the space group P4/mmm. researchgate.net

The lattice parameters for Rb₂Ba[Pt(CN)₄]₂ are:

a = 7.788(1) Å

c = 6.971(1) Å

Volume = 422.8 ų researchgate.net

In this mixed-cation salt, the arrangement of the [Pt(CN)₄]²⁻ anions and their interaction with both rubidium and barium ions create a unique structural motif. The presence of two different cations with varying sizes and coordination preferences influences the packing of the tetracyanoplatinate chains, potentially leading to different electronic and optical properties compared to the simple alkaline earth salts.

Structural Implications for Quasi-One-Dimensional Electronic Behavior

The columnar stacking of the square planar [Pt(CN)₄]²⁻ anions in this compound and its analogues is directly responsible for their characteristic quasi-one-dimensional electronic properties. The overlap of the d_z² orbitals along the platinum chain creates a pathway for electron delocalization, leading to anisotropic electrical conductivity. wikipedia.org

The Pt-Pt separation is a critical parameter governing the extent of this orbital overlap and, consequently, the electronic bandwidth. Shorter Pt-Pt distances, as seen in partially oxidized tetracyanoplatinate salts, result in stronger electronic coupling and higher electrical conductivity along the chain direction. While this compound itself is not a metallic conductor, its structure provides a fundamental model for understanding the quasi-one-dimensional electronic systems. The ability to tune the Pt-Pt distance by varying the cation (as demonstrated in the comparison with Mg and Ca analogues) or through partial oxidation highlights a key strategy in the design of molecular materials with tailored electronic properties. wikipedia.org The orientation-specific optical and electrical properties of Ba[Pt(CN)₄] are a direct consequence of this structural anisotropy. nih.gov

Electronic Structure and Transport Phenomena

Theoretical Investigations of Electronic Band Structure

Theoretical models are crucial for predicting and understanding the electronic properties of materials. For barium tetracyanoplatinate, these investigations focus on its electronic band structure, which describes the ranges of energy that an electron within the solid may have.

Density of states (DOS) calculations determine the number of available electronic states at each energy level. For materials like this compound, a key aspect is the calculation of the effective mass of charge carriers (electrons and holes). researchgate.net The effective mass is a concept that helps describe how electrons move in a crystal lattice and is derived from the curvature of the electronic bands. researchgate.netsmu.edu It is a crucial parameter in understanding conductivity, as a smaller effective mass generally leads to higher carrier mobility. miun.se Two primary methods for this calculation are analyzing the density of states and examining the curvature of the bands in the band structure. researchgate.net

The DOS-derived effective mass represents an average over multiple bands, whereas individual bands will have varying mass values depending on their position in reciprocal space. researchgate.net For instance, in related complex materials, the effective mass for density of states calculations is determined by taking the geometric mean of the longitudinal and transverse masses of the equivalent band minima. miun.se

Table 1: Methods for Effective Mass Calculation

| Method | Description |

|---|---|

| Density of States (DOS) Analysis | Provides an average effective mass over numerous electronic bands. researchgate.net |

| Band Curvature Analysis | Calculates the effective mass for individual bands based on their curvature in reciprocal space. researchgate.netsmu.edu |

This table summarizes the primary theoretical methods used to determine the effective mass of charge carriers in crystalline solids.

The tight-binding (TB) approximation is a semi-empirical method used to calculate the electronic band structure of solids. rutgers.educore.ac.uk This approach starts from the perspective of electrons being tightly bound to their respective atoms and considers the interactions between neighboring atoms as a perturbation. It is a computationally efficient method, particularly for large and complex systems. rutgers.edu The method provides a transparent model for understanding the quantum mechanical nature of chemical bonds. core.ac.uk

The Extended Hückel Molecular Orbital (EHMO) method is another semi-empirical quantum chemistry technique that includes all valence electrons (both σ and π) in its calculations. wikipedia.orglibretexts.org Developed by Roald Hoffmann, it is an extension of the simpler Hückel method. wikipedia.orgwikipedia.org The EHMO method is valuable for determining the relative energies of different geometric configurations and for understanding molecular orbitals, though it is less successful at predicting structural geometry. wikipedia.org It calculates the total energy as a sum of terms for each electron, without explicitly including electron-electron repulsions. wikipedia.org The off-diagonal elements of the Hamiltonian matrix are approximated using the Wolfsberg-Helmholz formula. wikipedia.orgwustl.edu

Table 2: Comparison of Theoretical Methods

| Method | Scope | Key Features |

|---|---|---|

| Tight-Binding Approximation | Calculation of electronic band structure and single-particle Bloch states. rutgers.edu | Semi-empirical, computationally fast, suitable for large systems. rutgers.edu |

| Extended Hückel Method | Determination of molecular orbitals and relative energies of configurations. wikipedia.org | Includes all valence electrons, does not explicitly include electron-electron repulsion. wikipedia.orglibretexts.org |

This table compares the scope and key features of the Tight-Binding Approximation and the Extended Hückel Molecular Orbital Method.

Electrical Conductivity Studies

The electrical conductivity of this compound is a direct consequence of its electronic structure, exhibiting characteristics of a semiconductor.

This compound(II) tetrahydrate exhibits semiconducting properties. researchgate.net Studies have shown that its thermal excitation energies, which represent the energy required to move an electron from the valence band to the conduction band, are in the range of 0.15–0.45 eV. researchgate.net The compound is considered at best a wide band gap semiconductor, with some estimates of the band gap being around 5 eV. cdnsciencepub.comscholaris.ca Luminescence in the material is often attributed to defects within the crystal structure. cdnsciencepub.comscholaris.ca

The electrical conductivity of this compound is sensitive to both temperature and pressure. Experimental studies conducted at temperatures between 293–465°K and pressures up to 47 kbar have provided insight into this dependence. researchgate.net It has been observed that the thermal excitation energy of this compound(II) tetrahydrate decreases by approximately 0.1 eV when subjected to pressures up to 47 kbar. researchgate.net This reduction in excitation energy suggests that increased pressure facilitates electrical conduction. The relationship between temperature and electrical conductivity is a fundamental characteristic of semiconducting materials. scielo.br

Table 3: Effect of Pressure on Thermal Excitation Energy

| Compound | Pressure Range | Change in Thermal Excitation Energy |

|---|

This table shows the observed change in thermal excitation energy for this compound(II) tetrahydrate under high pressure.

This compound is part of a class of materials known as quasi-one-dimensional (1-D) conductors. researchgate.netacs.org These materials are characterized by a crystal structure that leads to significantly different electrical conductivity when measured along different crystallographic axes—a phenomenon known as anisotropic conductivity. researchgate.net In these systems, the platinum atoms are arranged in linear chains, which can facilitate conductivity along the chain direction. cdnsciencepub.com However, interactions between chains, such as those mediated by short contacts between other atoms, can lead to more isotropic (less direction-dependent) conductivity than the structural features might suggest. researchgate.net The study of such systems is important for understanding the fundamental physics of low-dimensional materials and their potential applications in electronics. researchgate.net

Charge Transfer Processes within the Tetracyanoplatinate Anion and Chains

The electronic properties of this compound are dominated by charge transfer (CT) processes occurring both within the individual tetracyanoplatinate, [Pt(CN)₄]²⁻, anion and along the stacked chains of these anions in the crystal lattice.

Within the discrete square-planar [Pt(CN)₄]²⁻ anion, a key process is metal-to-ligand charge transfer (MLCT). This involves the excitation of an electron from a filled d-orbital on the platinum(II) center to an empty π* antibonding orbital on the cyanide ligands. This d-π* back-donation is a fundamental aspect of the bonding in cyanometalate complexes.

The most significant transport phenomena, however, arise from intermolecular charge transfer along the chains formed by the stacking of planar [Pt(CN)₄]²⁻ units. In the solid state, these anions stack one-dimensionally, allowing for the overlap of the 5d_z² orbitals of adjacent platinum atoms. This overlap leads to the formation of a continuous electronic band structure along the Pt-Pt chain. The extent of this delocalization is highly sensitive to the inter-platinum distance. In related, partially oxidized tetracyanoplatinate salts, such as Krogmann's salt (K₂[Pt(CN)₄]Br₀.₃·3H₂O), this Pt-Pt distance is significantly shorter than in unoxidized salts, leading to the formation of a partially filled conduction band and high electrical conductivity along the chain axis. wikipedia.org These materials are often described as "molecular wires" due to this highly anisotropic conductivity. wikipedia.org The formation of electronic energy bands from these metal-metal interactions is crucial to the emission and transport properties of tetracyanoplatinate compounds. researchgate.net

| Interaction Type | Orbitals Involved | Location | Significance |

| Intramolecular CT | Pt(d) → CN(π*) | Within [Pt(CN)₄]²⁻ anion | Contributes to the stability and optical properties of the complex. |

| Intermolecular CT | Pt(5d_z²) ↔ Pt(5d_z²) | Between stacked [Pt(CN)₄]²⁻ anions | Forms a delocalized electronic band structure, enabling charge transport along the chain. |

Electronic State Delocalization and Localization in Mixed-Metal Systems

The substitution of platinum with other transition metals, such as palladium or nickel, within the tetracyanoplatinate chain creates mixed-metal systems that allow for the fine-tuning of electronic properties. The degree of electronic communication between the metal centers determines whether the electronic states are delocalized over the chain or localized at specific metal sites. This behavior is often described within the framework of mixed-valence chemistry, where systems can be classified based on the extent of electron delocalization. berkeley.edunih.gov In a fully delocalized (Class III) system, the electrons are shared amongst the metal centers, leading to high conductivity, whereas in a localized (Class II) system, electrons are trapped at individual metal sites, hindering charge transport.

Studies have been conducted on mixed-metal crystals of Ba[Pt₁₋ₓPdₓ(CN)₄]·4H₂O. colab.ws Palladium, being in the same group as platinum, shares many chemical similarities. Like Pt(II), Pd(II) is a d⁸ metal ion that readily forms square-planar tetracyanide complexes. The electronic structure of tetracyanopalladate is similar to its platinum counterpart, though there are differences in the absolute energies of the metal d-orbitals. Relativistic effects make the 5d orbitals of platinum more diffuse and higher in energy than the 4d orbitals of palladium. aps.org

Despite these differences, the energy mismatch between the Pt(5d) and Pd(4d) orbitals is not excessively large. Consequently, substituting platinum with palladium in the chain is expected to perturb the existing band structure rather than create discrete, localized states. The electronic states would likely remain delocalized across the Pt-Pd chain, placing these materials in a category between Class II and Class III, or as a fully delocalized Class III system with modified properties. The primary effect would be a modulation of the bandgap and the density of states at the Fermi level, influencing the optical properties and electrical conductivity. aps.org

Comparative Properties of Parent Tetracyanometallates

| Property | K₂[Pd(CN)₄] | K₂[Pt(CN)₄] |

|---|---|---|

| Metal d-shell | 4d⁸ | 5d⁸ |

| Metal Ionization Energy (4f₇/₂) sdu.dk | 336.6 eV (for K₂Pd(CN)₄) | 73.4 eV (for K₂Pt(CN)₄) |

| ν(C≡N) Stretching (A₁g, Raman) rsc.org | 2154 cm⁻¹ | 2153 cm⁻¹ |

| ν(C≡N) Stretching (B₁g, Raman) rsc.org | 2145 cm⁻¹ | 2144 cm⁻¹ |

Note: Data presented for potassium salts as they are well-characterized analogues. Ionization energy for Pt refers to the 4f₇/₂ level, while for Pd it refers to the 3d₅/₂ level, reflecting common measurements.

Mixed-metal systems based on nickel substitution, Ba[Pt₁₋ₓNiₓ(CN)₄]·4H₂O, have also been investigated. colab.ws Nickel is a first-row transition metal, and its electronic properties differ more significantly from platinum than palladium's do. The 3d orbitals of Ni(II) are much more contracted and significantly lower in energy than the 5d orbitals of Pt(II).

This large energetic mismatch between the Ni(3d) and Pt(5d) orbitals is expected to lead to strong electronic state localization. The nickel sites would act as deep potential wells within the platinum chain, effectively trapping electrons and disrupting the one-dimensional delocalization. researchgate.net Instead of a continuous mixed-metal band, the system would likely exhibit properties characteristic of a Class II mixed-valence compound, with electronic states largely confined to either the platinum or nickel centers. Charge transfer between the non-equivalent metal sites would be an activated process, resulting in much lower conductivity compared to the pure platinum or the mixed Pt-Pd systems. The interaction between Ni(II) centers, when bridged by tetracyanometallates, is known to be very weak. researchgate.net

Comparative Properties of Parent Tetracyanometallates

| Property | K₂[Ni(CN)₄] | K₂[Pt(CN)₄] |

|---|---|---|

| Metal d-shell | 3d⁸ | 5d⁸ |

| ν(C≡N) Stretching (A₁g, Raman) rsc.org | 2145 cm⁻¹ | 2153 cm⁻¹ |

| ν(C≡N) Stretching (B₁g, Raman) rsc.org | 2139 cm⁻¹ | 2144 cm⁻¹ |

Note: Data presented for potassium salts as they are well-characterized analogues. The noticeable shift in cyanide stretching frequencies reflects the different electronic nature of Ni(II) compared to Pt(II).

Optical Properties and Luminescence Mechanisms

Absorption Spectroscopy and Electronic Transitions

The absorption of light by barium tetracyanoplatinate is governed by electronic transitions within the [Pt(CN)₄]²⁻ complex. These transitions are sensitive to the molecular environment and the orientation of the incident light.

Studies on single crystals of tetracyanoplatinate salts reveal significant dichroism, meaning the absorption of light is dependent on the polarization of the incident light relative to the crystal axes. This anisotropy is a direct consequence of the square planar geometry of the [Pt(CN)₄]²⁻ ion and the way these ions are stacked in the crystal lattice. In such stacked structures, the electronic orbitals, particularly the metal-based d-orbitals and p-orbitals oriented along the stacking axis, interact most strongly. researchgate.net This leads to different absorption characteristics when light is polarized parallel versus perpendicular to this axis. For instance, in related d⁸ complexes, a notable red shift and an increase in the intensity of a specific transition are observed in the z-polarization (along the stacking axis) upon crystallization. researchgate.net This transition is generally attributed to the excitation from a filled metal orbital to a low-lying, empty metal-based p_z_ orbital. researchgate.net Magnetic circular dichroism, which measures the difference in absorption of left and right circularly polarized light in a magnetic field, has also been used alongside optical absorption to help make electronic assignments for the Pt(CN)₄²⁻ ion in various environments. tandfonline.comesrf.fr

Photoluminescence and X-ray Excited Optical Luminescence (XEOL)

This compound is known for its luminescence, emitting visible light upon excitation by ultraviolet light (photoluminescence, PL) or X-rays (X-ray excited optical luminescence, XEOL). cdnsciencepub.com The mechanisms behind these emissions are complex, involving the formation of excited states and their subsequent radiative decay.

The luminescence of this compound is characterized by broad emission bands, which are indicative of emission from defect states or self-trapped excitons rather than sharp, band-gap emissions. cdnsciencepub.com Under UV excitation, the compound exhibits a yellow emission, with an emission band ranging from 485 nm to 565 nm, peaking at approximately 516 nm. cdnsciencepub.comscholaris.ca

When excited by X-rays (XEOL), the emission spectrum changes. XEOL measurements reveal that this compound emits an orange-red light, with a peak around 620-666 nm (approximately 1.86-2.0 eV). cdnsciencepub.com A shoulder peak in the violet-blue region is also observed at around 424-442 nm (approximately 2.80-2.90 eV). cdnsciencepub.com The difference in emission between PL and XEOL highlights that the luminescence mechanism is dependent on the excitation source. cdnsciencepub.comias.ac.in The broadness of the XEOL peak is characteristic of defect emission, suggesting that electrons and holes get trapped in intermediate energy states within the band gap. cdnsciencepub.com

Spectral shifts can also be observed due to interactions between the tetracyanoplatinate anions. In frozen aqueous solutions, the formation of dimers and larger clusters of Pt(CN)₄²⁻ ions leads to distinct luminescence spectra compared to isolated ions. tandfonline.com

Table 1: Emission Characteristics of this compound

| Excitation Source | Emission Color | Peak Emission Wavelength (nm) | Peak Emission Energy (eV) | Additional Features |

|---|---|---|---|---|

| UV Light (Photoluminescence) | Yellow | ~516 | ~2.40 | Emission band from 485 to 565 nm |

| X-rays (XEOL) | Orange-Red | ~620-666 | ~1.86-2.0 | Shoulder peak at ~424-442 nm (~2.80-2.90 eV) |

The luminescence of this compound shows a clear dependence on the excitation energy, particularly in XEOL studies where tunable synchrotron radiation is used. cdnsciencepub.com By scanning the excitation X-ray energy across the absorption edges of the constituent elements (Pt, C, N), it is possible to probe the origin of the luminescence with element specificity. cdnsciencepub.comsesame.org.jo For example, when the excitation energy is tuned to the C K-edge, the peak emission is observed at 1.86 eV (666 nm). cdnsciencepub.com When exciting at the N K-edge, a new shoulder appears at the same energy. cdnsciencepub.com This technique demonstrates that the conversion of X-rays into visible light is a complex process involving energy transfer cascades that are influenced by which element initially absorbs the X-ray photon. sesame.org.jo

This compound is a classic example of a compound exhibiting aggregation-induced emission (AIE). cdnsciencepub.comscholaris.ca This means it is strongly luminescent in the solid or aggregated state but shows little to no emission in dilute solutions. cdnsciencepub.comnih.gov In solution, the individual Pt(CN)₄²⁻ ions can dissipate absorbed energy through non-radiative pathways, such as intramolecular vibrations and rotations, effectively quenching the luminescence. cdnsciencepub.comub.edu However, in the solid state, these intramolecular motions are restricted. kyoto-u.ac.jpsioc-journal.cn The fixed platinum-platinum interactions at a distance of approximately 3.319 Å in the crystal lattice also contribute to the enhanced luminescent properties. cdnsciencepub.com This restriction of intramolecular motion (RIM) blocks the non-radiative decay channels, forcing the excited state to decay radiatively, thus "turning on" the fluorescence. ub.edukyoto-u.ac.jp

Luminescence Decay Dynamics and Lifetime Measurements

The process by which this compound returns to its ground state after excitation is not instantaneous. The luminescence decay dynamics, which describe the rate at which the emitted light fades, provide crucial insights into the underlying photophysical processes. Time-resolved and lifetime measurements have been instrumental in unraveling these dynamics. tandfonline.com

Studies have shown that the decay of luminescence in this compound is often non-exponential, indicating the presence of multiple decay pathways or excited species. rsc.org For instance, in BaPt(CN)₄·4H₂O, two distinct emission peaks are observed with vastly different lifetimes. The higher-frequency band exhibits a very short lifetime of less than 3 nanoseconds, while the lower-frequency band displays a much longer-lived component, particularly at low temperatures. rsc.org Lifetime studies at room temperature have also helped to distinguish between fluorescence and phosphorescence, and to tentatively assign these emissions to different oligomeric species. lookchem.comlookchem.com

To rationalize the complex luminescence decay behavior, researchers have employed multi-level emission models. A three-level model has been successfully applied to interpret the temperature dependence of lifetimes and relative intensities of the two main emission components in BaPt(CN)₄·4H₂O. rsc.org This model helps to account for the observed decay curves and the influence of factors like temperature and doping on the emission spectra. rsc.org

The lifetime of the emitted light from this compound is significantly influenced by temperature. In BaPt(CN)₄·4H₂O, the longest lifetime component of the lower-frequency emission band shows a strong dependence on temperature, increasing as the temperature is lowered. rsc.org This temperature-induced shift is likely due to the contraction of the crystal lattice. rsc.org Conversely, the shorter lifetime components appear to be largely independent of temperature. rsc.org

Mechanistic Investigations of Luminescence Origin

Understanding the origin of luminescence in this compound requires a detailed examination of its electronic structure and the various factors that can influence it.

The luminescence in this compound is not a simple band-gap emission. Instead, it is largely attributed to the presence of defects within the crystal lattice. cdnsciencepub.com As a wide band gap semiconductor, with a band gap of approximately 5 eV, the observed luminescence, particularly under X-ray excitation (XEOL), originates from these defect states. cdnsciencepub.com The precise nature of these defects is still under investigation, but they are thought to be related to disorder affecting the linear [Pt(CN)₄] chains, such as variations in Pt-C bond lengths, vacancies, the removal of water of hydration, and grain boundaries. cdnsciencepub.com

A crucial factor influencing the optical properties of this compound is the interaction between adjacent platinum atoms. The square planar [Pt(CN)₄]²⁻ units stack in the solid state, leading to Pt-Pt interactions. cdnsciencepub.comacs.org In this compound, these platinum atoms are at a fixed distance of 3.319 Å, and these interactions are known to contribute to its luminescent properties. cdnsciencepub.com The formation of dimers and larger clusters of [Pt(CN)₄]²⁻ ions has been observed in various environments, including mixed crystals and frozen aqueous solutions, and these clusters give rise to distinct luminescent spectra. tandfonline.com Time-resolved and lifetime measurements have been used to identify the spectra associated with these dimers and clusters. tandfonline.com

Influence of Cationic Environment and Hydration State on Optical Properties

The optical properties of tetracyanoplatinate salts are not solely determined by the [Pt(CN)₄]²⁻ anion but are also significantly modulated by the surrounding cation and the degree of hydration.

The choice of the cation (e.g., Ba²⁺ vs. K⁺) influences the packing of the [Pt(CN)₄]²⁻ moieties and, consequently, the Pt-Pt distances and interactions. cdnsciencepub.com This, in turn, affects the luminescent properties. For instance, differences in the peak emission energy between barium platinocyanide and potassium platinocyanide can be attributed to these cation-dependent effects. cdnsciencepub.com

The hydration state of the crystal also plays a critical role. The removal of water from the crystal lattice of barium platinocyanide leads to a color change from green to orange-brown and a decrease in luminescence. cdnsciencepub.com This change highlights the sensitivity of the electronic structure and luminescent properties to the immediate coordination environment of the platinum complexes.

Magnetic Circular Dichroism (MCD) Studies for Electronic Assignments

Magnetic Circular Dichroism (MCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field oriented parallel to the direction of light propagation. wikipedia.organnualreviews.org This method is particularly valuable for elucidating the electronic structure of molecules by enabling the detection of transitions that may be weak or overlapping in conventional absorption spectra. wikipedia.org In the context of this compound (Ba[Pt(CN)4]), MCD studies, in conjunction with optical absorption spectra, have been instrumental in making definitive electronic assignments. tandfonline.com

The application of MCD spectroscopy is based on the Faraday effect, where a magnetic field induces optical activity in a sample. annualreviews.org The resulting MCD spectrum is characterized by features known as Faraday A, B, and C terms. ru.ac.za A-terms arise from the Zeeman splitting of a degenerate excited state, B-terms result from the magnetic field-induced mixing of states, and C-terms, which are temperature-dependent, originate from a degenerate ground state. nih.gov For diamagnetic square planar complexes like the tetracyanoplatinate(II) ion, which possess a non-degenerate ground state, the observed MCD signals are primarily composed of A and B terms.

Research has shown that the optical properties of the tetracyanoplatinate(II) ion are sensitive to its environment, including the counter-ion and the degree of hydration. In single crystals of this compound, as well as in other media, the Pt(CN)₄²⁻ ions can interact to form dimers and larger clusters. tandfonline.com MCD spectroscopy, by providing more resolved spectral features than absorption spectroscopy, aids in distinguishing the electronic transitions within these different species. tandfonline.comsci-hub.se

The electronic transitions in the Pt(CN)₄²⁻ anion are typically assigned based on molecular orbital (MO) models. The comparison of experimental MCD spectra with theoretical calculations allows for the validation and refinement of these models. tandfonline.com For instance, the sign and magnitude of the MCD A and B terms can be directly related to the symmetry and nature of the molecular orbitals involved in a particular electronic transition. rsc.org

While specific, detailed MCD spectral data and electronic transition assignments for this compound are embedded within broader studies of tetracyanoplatinate complexes, the general approach involves the correlation of observed MCD signals with predicted transitions. These transitions are typically of the metal-to-ligand charge transfer (MLCT) or d-d type.

Below is a representative table outlining the types of electronic transitions that are typically analyzed using MCD spectroscopy in tetracyanoplatinate complexes. The exact energies and assignments for this compound would be determined from the specifics of its measured MCD spectrum.

Table 5.6.1: Typical Electronic Transitions in Tetracyanoplatinate(II) Complexes Investigated by MCD

| Transition Type | Initial State (Symmetry) | Final State (Symmetry) | Expected MCD Feature |

| d-d | a₁g (dz²) | a₂u (pz) | A or B term |

| d-d | eg (dxz, dyz) | a₂u (pz) | A or B term |

| d-d | b₂g (dxy) | a₂u (pz) | B term |

| MLCT | a₁g (dz²) | a₂u (π* CN) | A or B term |

| MLCT | eg (dxz, dyz) | a₂u (π* CN) | A or B term |

Note: The specific symmetries and ordering of molecular orbitals can vary based on the theoretical model and the specific crystalline environment.

By analyzing the derivative-shaped A-terms and the bell-shaped B-terms in the MCD spectrum of this compound, researchers can assign the observed absorption bands to specific electronic transitions between the platinum d-orbitals and the cyanide ligand orbitals. tandfonline.comsci-hub.se This detailed electronic assignment is crucial for understanding the photophysical properties, including the luminescence, of this compound.

Nucleation and Crystallization Dynamics from Solution

Homogeneous Nucleation Studies Using Droplet Techniques

Homogeneous nucleation from solution has been effectively studied for barium tetracyanoplatinate using the droplet technique. cdnsciencepub.comcdnsciencepub.com This method isolates small volumes of a solution, minimizing the effects of heterogeneous nucleation sites that are typically present in bulk solutions. The experimental setup involves dispersing a saturated aqueous solution of this compound into a suitable silicone oil, creating a population of microdroplets. cdnsciencepub.comresearchgate.net

Supersaturation within these droplets is induced via a droplet contraction method. cdnsciencepub.com This is achieved through the selective diffusion of the solvent, in this case, water, from the aqueous droplets into the surrounding silicone oil medium. cdnsciencepub.comcdnsciencepub.com This technique is particularly advantageous as it allows for the generation of very high levels of supersaturation, which is necessary to ensure crystallization occurs through a homogeneous nucleation pathway. cdnsciencepub.com The entire process, including changes in droplet size and subsequent crystallization events, is carefully monitored. cdnsciencepub.com

Application of Classical Nucleation Theory and Mean Lifetime Models

The data gathered from droplet experiments on this compound are analyzed using established theoretical frameworks to quantify the nucleation process. cdnsciencepub.comcdnsciencepub.com Two primary models employed are the classical nucleation theory (CNT) and the mean lifetime model. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Classical nucleation theory provides a foundational understanding of the energy barriers associated with the formation of a stable crystal nucleus. nih.govacademie-sciences.fr The mean lifetime model offers a complementary approach to analyzing the stochastic nature of nucleation. cdnsciencepub.comcdnsciencepub.com Experimental findings for this compound demonstrate a consistent relationship between the logarithm of the nucleation rate (or the logarithm of the mean lifetime of an embryo) and the inverse of the square of the logarithm of the supersaturation ratio, particularly at high supersaturation levels. cdnsciencepub.comcdnsciencepub.comresearchgate.net This agreement with theoretical predictions allows for the calculation of important thermodynamic parameters, such as the interfacial energy (σ) between the crystal nucleus and the surrounding solution. cdnsciencepub.comcdnsciencepub.com The values for interfacial energy calculated using both the classical and mean lifetime models are found to be in close agreement, which substantiates the assumptions made in the analysis. cdnsciencepub.comcdnsciencepub.com

Table 1: Representative Data from Droplet Nucleation Experiment for this compound This table illustrates typical data collected from a droplet experiment, showing the cumulative number of nucleation events observed over time within a population of droplets held at a constant supersaturation.

| Time (minutes) | Number of Droplets Nucleated | Cumulative Percentage (%) |

| 10 | 15 | 7.5 |

| 20 | 40 | 20.0 |

| 30 | 75 | 37.5 |

| 40 | 110 | 55.0 |

| 50 | 135 | 67.5 |

| 60 | 150 | 75.0 |

Note: Data is hypothetical and for illustrative purposes, based on descriptions of histogram data from research. cdnsciencepub.com

Table 2: Comparison of Calculated Interfacial Energy (σ) for this compound This table presents a comparison of the interfacial energy values for this compound as calculated by the two different theoretical models based on experimental nucleation data.

| Theoretical Model | Calculated Interfacial Energy (σ) (erg/cm²) |

| Classical Model | 7.8 |

| Mean Lifetime Model | 8.1 |

Note: Values are based on reported calculations in scientific literature. cdnsciencepub.com

Advanced Detection Methods for Nucleation Events

The detection of the precise moment of nucleation within microscopic droplets requires sensitive and reliable techniques.

A primary method for observing crystallization in droplet studies of this compound is photomicrography using plane-polarized light. cdnsciencepub.comcdnsciencepub.com As the droplets are monitored under a microscope, the formation of the first crystal within a droplet marks the nucleation event. cdnsciencepub.com The anisotropic nature of the this compound crystals causes them to interact with polarized light, making them readily visible against the isotropic aqueous solution background. This allows for the creation of a time-lapse record of the entire droplet population, from which the number of nucleation events over time can be accurately counted and recorded. cdnsciencepub.com

Photomicroscopic fluorometry has been explored as a novel and highly sensitive technique for studying nucleation from solution, with this compound (II) serving as a key model system. africaresearchconnects.comresearchgate.net This method leverages the fluorescent properties of the compound to detect the formation of crystal nuclei. The technique offers enhanced sensitivity for identifying the very early stages of nucleation in supersaturated aqueous droplets. africaresearchconnects.com The findings from these studies help to refine the understanding of nucleation kinetics and are analyzed within the frameworks of both classical nucleation theory and the mean lifetime of the embryo model. africaresearchconnects.com

Advanced Spectroscopic and Analytical Characterization

X-ray Absorption Spectroscopy (XAS)cdnsciencepub.comresearchgate.net

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local electronic and geometric structure of a specific element within a compound. cdnsciencepub.com It is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). cdnsciencepub.comnih.gov

X-ray Absorption Near-Edge Structure (XANES) for Oxidation State and Unoccupied Statescdnsciencepub.comresearchgate.net

The XANES region of the X-ray absorption spectrum provides detailed information about the oxidation state and the unoccupied electronic states of the absorbing atom. xrayabsorption.orgesrf.fr In barium tetracyanoplatinate, the platinum L₃-edge XANES is of particular interest. cdnsciencepub.com The central platinum atom is in a square planar geometry, bonded to four cyanide ligands. cdnsciencepub.com

Analysis of the Pt L₃-edge XANES spectrum reveals critical information about the electronic configuration of the platinum ion. cdnsciencepub.com The position and features of the absorption edge are sensitive to the formal oxidation state of the platinum, which is +2 in this compound. webelements.com Furthermore, the pre-edge features in the XANES spectrum can be correlated with the density of unoccupied d-states, providing insight into the ligand field splitting and the nature of the metal-ligand bonding. xrayabsorption.orgesrf.fr The technique can be used as a "fingerprint" to identify the presence of a particular chemical species. xrayabsorption.orgesrf.fr

Table 1: Key Findings from XANES Analysis of this compound

| Feature | Interpretation | Reference |

| Pt L₃-edge position | Confirms the +2 oxidation state of platinum. | cdnsciencepub.comwebelements.com |

| Pre-edge features | Provide information on the unoccupied Pt 5d states and the square planar coordination geometry. | cdnsciencepub.com |

| Overall spectral shape | Acts as a fingerprint for the [Pt(CN)₄]²⁻ moiety in the solid state. | cdnsciencepub.comxrayabsorption.org |

Extended X-ray Absorption Fine Structure (EXAFS) for Local Structure Elucidationresearchgate.net

The EXAFS region, extending from about 40 eV above the absorption edge, provides quantitative information about the local atomic environment of the absorbing atom, including bond distances, coordination numbers, and the degree of local disorder. esrf.fr For this compound, EXAFS analysis at the Pt L₃-edge allows for the precise determination of the Pt-C bond lengths within the tetracyanoplatinate complex. cdnsciencepub.com

The Fourier-transformed EXAFS data shows a prominent peak corresponding to the first coordination shell, which is the four carbon atoms of the cyanide ligands directly bonded to the platinum atom. cdnsciencepub.com A less intense peak at a larger distance corresponds to the nitrogen atoms of the cyanide ligands, with the linear Pt-C-N arrangement enhancing this signal through a focusing effect. cdnsciencepub.com Analysis of the EXAFS data for this compound has indicated that the platinum-carbon-nitrogen bond length is slightly shorter compared to potassium tetracyanoplatinate. cdnsciencepub.com

Table 2: Structural Parameters from EXAFS Analysis of this compound

| Parameter | Value | Significance | Reference |

| Pt-C bond distance | ~1.5 Å (before phase correction) | Represents the direct bond between platinum and the cyanide carbon atoms. | cdnsciencepub.com |

| Pt-N distance | Observable but further out | Confirms the linear arrangement of the Pt-C-N moiety. | cdnsciencepub.com |

| Coordination Number | 4 | Consistent with the square planar geometry of the [Pt(CN)₄]²⁻ ion. | cdnsciencepub.com |

X-ray Emission Spectroscopy (XES) for Occupied States and Band Gap Determinationcdnsciencepub.comresearchgate.net

X-ray Emission Spectroscopy (XES) is a complementary technique to XAS that probes the occupied electronic states. cdnsciencepub.comrsc.org By combining XANES and XES data, it is possible to experimentally determine the band gap of a material. cdnsciencepub.com In the study of this compound, high-resolution fluorescence detection (HERFD) XAS and XES have been employed to examine the occupied and unoccupied Pt 5d states. cdnsciencepub.com

The alignment of the valence band edge, determined from XES, with the conduction band edge, determined from XANES, on a common energy axis allows for an estimation of the band gap. cdnsciencepub.com For this compound, the band gap has been estimated to be approximately 4.5 eV. cdnsciencepub.com This experimental value is in reasonable agreement with theoretical calculations. cdnsciencepub.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for investigating the vibrational modes of molecules and crystals. cigrjournal.orgmjcce.org.mk In this compound, these techniques are particularly useful for analyzing the vibrations of the [Pt(CN)₄]²⁻ anion.

The primary vibrational modes of interest are the C≡N stretching frequencies. acs.org In the solid state, the infrared spectrum of this compound shows multiple bands in the C≡N stretching region. acs.org This is due to the different environments of the cyanide ligands, which can be terminal or bridging. acs.org The presence of both cis and trans bridging cyanide ligands can give rise to distinct stretching modes. acs.org

Table 3: Vibrational Frequencies of Tetracyanoplatinate Complexes

| Complex | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| {(DMF)₄Ba(μ-CN)₃Ni(CN)}∞ | Terminal C≡N stretch | 2120 | acs.org |

| {(DMF)₄Sr(μ-CN)₃Ni(CN)}∞ | Terminal C≡N stretch | 2119 | acs.org |

| {(DMF)₄Sr(μ-CN)₃Pd(CN)}∞ | Terminal C≡N stretch | 2132 | acs.org |

| {(DMF)₄Sr(μ-CN)₃Pt(CN)}∞ | Terminal C≡N stretch | 2131 | acs.org |

Note: While this data is for related tetracyanometalate complexes, it provides insight into the expected range for terminal cyanide stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy (if applicable for solid-state characterization of relevant nuclei)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable technique for probing the local environment of specific nuclei in solid materials. preprints.org For this compound, solid-state NMR could potentially provide information on the ¹³C and ¹⁴N nuclei of the cyanide ligands, as well as the ¹³⁵Ba and ¹³⁷Ba isotopes of the barium cation.

While specific solid-state NMR studies on this compound are not extensively reported in the provided context, the technique has been successfully applied to other barium-containing compounds and cyanide complexes. nih.govpascal-man.com For instance, ¹³⁷Ba NMR has been used to study the local environment and quadrupolar interactions in various barium compounds, revealing sensitivity to geometric distortions. nih.govpascal-man.com Such studies on this compound could offer insights into the symmetry of the barium site and its interaction with the surrounding tetracyanoplatinate anions and water molecules in the hydrated form.

Exploration of Advanced Materials Applications

Precursors for Nanomaterials Synthesis in Electronic Devices and Sensors

Barium tetracyanoplatinate is explored for its potential in the synthesis of nanomaterials. Its conductive properties make it a candidate for creating nanostructures intended for use in electronic devices and sensors. epo.org The compound can act as a precursor in materials science, for instance, in the creation of platinum-containing conductive polymers. The development of hybrid nanomaterials, which might combine metal oxides with metal nanoparticles like platinum, is a key area in producing highly sensitive gas sensors for environmental pollutants and in biosensors. mdpi.com The efficiency and sensitivity of sensor systems are highly dependent on the sensing material's interface, a field where nanomaterials derived from precursors like this compound could play a significant role. escholarship.org The synthesis of nanoparticles, such as barium oxide, can be achieved through various chemical methods, yielding materials with specific crystalline structures and sizes applicable in electronics and catalysis. researchgate.net

Role in Heterogeneous Catalysis and Catalyst Precursor Development

In the realm of catalysis, this compound is recognized for its catalytic properties in various chemical reactions. It is particularly noted for its role as a precursor in creating more complex catalytic systems. acs.org Heterogeneous catalysts, which are in a different phase from the reactants, are widely used in industrial processes. savemyexams.com The development of such catalysts often begins with a stable catalyst precursor, which becomes activated under reaction conditions to form dynamic "active centers". mpg.de Bimetallic catalysts, containing two different metals, are of particular interest as they can exhibit enhanced activity and selectivity due to synergistic effects between the metallic components. acs.orgnumberanalytics.com

Bimetallic complexes containing barium and a transition metal have been synthesized and evaluated as precursors for heterogeneous hydrodechlorination catalysts. acs.org Hydrodechlorination is an environmentally significant process for detoxifying chlorinated organic compounds, such as polychlorinated biphenyls (PCBs) and the pesticide DDT, by replacing chlorine atoms with hydrogen. pjoes.com This catalytic method is considered safer than high-temperature combustion, which can produce harmful byproducts. pjoes.com

Research has shown that a silica-supported barium-palladium (Ba-Pd/SiO₂) catalyst, derived from a bimetallic precursor, exhibits significantly higher specific reaction rates in the hydrodechlorination of monochlorobenzene and dichlorobenzene. acs.org The rates were over an order of magnitude greater than those achieved with a conventional monometallic palladium-on-silica (Pd/SiO₂) catalyst. acs.org This highlights the promoting effect of barium in these catalytic systems. The complete dechlorination of DDT has been achieved at 260°C using a Ni-Mo/C catalyst system. pjoes.com

The structure of bimetallic complexes is crucial in determining their subsequent catalytic performance. acs.org The combination of two different metals can induce significant changes in both activity and selectivity due to electronic interactions and synergistic effects. acs.orgspringernature.comnih.gov In the case of barium-palladium bimetallic precursors, single-crystal X-ray diffraction has revealed specific coordination structures. acs.org For example, in one such complex, the barium atom is coordinated to bridging cyanide ligands and solvent molecules, creating a two-dimensional sheet array. acs.org The specific bond distances, such as the Ba-N bonds ranging from 2.846(4) Å to 2.889(5) Å, define the geometry of the precursor which influences the final properties of the supported catalyst. acs.org

The enhanced performance of bimetallic catalysts is often attributed to several factors, including the strain effect and the ligand effect in core-shell structures, which can modulate the adsorption properties of intermediates and enhance catalytic activity. rsc.org The presence of a second metal, like barium, can also improve the thermal stability and oxygen-storage capacity of the catalyst support, further boosting performance. nih.gov The goal in designing these complex catalysts is to create a synergistic interaction between the metals to increase selectivity and activity beyond what is possible with their monometallic counterparts. nih.gov

Table 1: Research Findings on Ba-Pd Bimetallic Catalysts for Hydrodechlorination

| Catalyst System | Precursor Structure | Key Finding | Citation |

| Ba-Pd/SiO₂ | 2D sheet array bimetallic complex | Reaction rates for hydrodechlorination of chlorobenzenes were over an order of magnitude greater than conventional Pd/SiO₂. | acs.org |

| Sr-Pd/SiO₂ | Ladder structure bimetallic complex | Also showed enhanced catalytic performance compared to monometallic Pd/SiO₂. | acs.org |

Applications in Structural Biology and X-ray Crystallography Phasing

This compound has been utilized in the field of structural biology, specifically in the experimental phasing of macromolecules for X-ray crystallography. X-ray crystallography is a primary technique for determining the three-dimensional atomic structure of molecules, including complex biological macromolecules like proteins and nucleic acids. numberanalytics.combu.edu

A fundamental obstacle in this technique is the "phase problem". bu.edu While the diffraction experiment measures the intensities (amplitudes) of the scattered X-rays, the phase information for this radiation is lost. bu.edu Both amplitude and phase are required to reconstruct the electron density map of the molecule and thus determine its structure. numberanalytics.com One method to solve the phase problem is isomorphous replacement, where heavy atoms are introduced into the crystal structure. This compound can serve as a source for such heavy atoms. The significant scattering from the heavy atoms perturbs the diffraction pattern in a measurable way, which allows for the calculation of initial phases. This was demonstrated in the structural determination of ribonuclease-S. The ability to solve the phase problem is critical and has been revolutionized by various methods, including the use of heavy-atom derivatives and, more recently, computational models. nih.govnih.gov

Utility in Analytical Chemistry Methodologies

In analytical chemistry, this compound and related tetracyanoplatinate salts have found use as reagents. dss.go.th The tetracyanoplatinate(II) ion can form insoluble, fluorescent compounds with many metal ions, a property that can be exploited for their detection. dss.go.th For example, this has been used to develop methods for detecting metal ions like silver and zirconium. dss.go.th

This compound can serve as a stationary phase in chromatographic techniques. Chromatography is a laboratory technique for the separation of mixtures, where the mixture is dissolved in a fluid called the mobile phase, which carries it through a system on which is fixed a material called the stationary phase. chromatographyonline.comuv.es The different constituents of the mixture travel at different speeds, causing them to separate.

In high-performance liquid chromatography (HPLC), the use of this compound as a stationary phase has been shown to improve the separation of complex mixtures containing biomolecules. The unique interactions between the stationary phase and the analytes can enhance the resolution and sensitivity of the chromatographic method. The choice of stationary phase is critical for achieving separation, with polar stationary phases like bare silica (B1680970) or chemically modified silica (e.g., cyano- or diol-bonded) being common in normal-phase chromatography. encyclopedia.pub The interaction between the analyte, the stationary phase, and the mobile phase dictates the retention and elution order of the components in the mixture. uv.es

Molecular Diagnostics and Nucleic Acid Detection

The unique luminescent properties of this compound have garnered interest in the field of molecular diagnostics, particularly for the detection of nucleic acids. ncats.io While direct applications in commercially available diagnostic kits are not widespread, the compound's fluorescence characteristics present a basis for the development of novel detection methodologies.

Nucleic acid-based identification methods are crucial in clinical settings for the rapid and specific detection of DNA or RNA sequences from microorganisms. msdmanuals.com These molecular diagnostic techniques allow for timely and targeted therapeutic interventions. msdmanuals.com The sensitivity of these methods is paramount, especially when dealing with low concentrations of target molecules, a common challenge in early disease detection and liquid biopsies. nih.gov

The fundamental principle behind using a luminescent compound like this compound in this context would be as a signaling component. In a hypothetical assay, the compound could be incorporated into a probe that selectively binds to a target nucleic acid sequence. Upon binding, a change in the fluorescence of the this compound would indicate the presence of the target sequence. This change could manifest as an increase or decrease in emission intensity, a shift in the emission wavelength, or a change in the fluorescence lifetime.

Current nucleic acid detection technologies often rely on organic dyes or quantum dots as fluorescent labels. signalchemdx.com this compound offers a potentially advantageous alternative due to its distinct photophysical properties, including a large Stokes shift and a long luminescence lifetime, which can help to reduce background interference and improve the signal-to-noise ratio.

Research in this area would focus on several key aspects:

Bioconjugation: Developing stable methods to attach this compound to biomolecules, such as DNA or RNA probes, without significantly altering the luminescent properties of the complex or the binding affinity of the probe.

Assay Development: Designing sensitive and specific detection platforms that leverage the unique spectroscopic characteristics of the compound. This could involve techniques like fluorescence resonance energy transfer (FRET) or time-resolved fluorescence assays.

Multiplexing: Exploring the possibility of using this compound in conjunction with other luminescent materials to simultaneously detect multiple nucleic acid targets in a single sample. msdmanuals.com

While still in the exploratory phase, the application of this compound in molecular diagnostics represents a promising avenue for the development of next-generation detection systems with enhanced sensitivity and specificity.

Potential in Photonic Materials and Solid-State Lighting Technologies

The luminescent properties of this compound also position it as a candidate for applications in photonic materials and solid-state lighting (SSL) technologies. researchgate.net Photonics is a field that involves the generation, detection, and manipulation of light, and materials with tunable optical properties are highly sought after.

Solid-state lighting, which primarily utilizes light-emitting diodes (LEDs), has revolutionized the lighting industry due to its high energy efficiency, long lifespan, and design flexibility. instrumentsystems.comngusportslighting.com The performance of SSL devices is heavily dependent on the materials used, particularly the phosphors that convert the primary light from the LED chip into a broad spectrum of visible light to create high-quality white light. energy.gov

This compound's strong luminescence in the green-yellow region of the spectrum makes it a potential component in phosphor blends for white LEDs. The key characteristics of a good phosphor for SSL applications include:

High quantum yield: Efficient conversion of absorbed light into emitted light.

Broad absorption in the blue or near-UV region: To effectively absorb the primary emission from common LED chips.

Narrow emission band: For good color rendering.

Thermal stability: The ability to maintain high luminescence efficiency at the elevated operating temperatures of high-power LEDs.

Research into the use of this compound in SSL would involve detailed characterization of its photoluminescent properties under various conditions, including temperature and excitation intensity. The goal is to optimize its performance and integrate it into phosphor compositions that can achieve the desired color rendering index (CRI) and correlated color temperature (CCT) for general illumination or specialized applications like horticultural lighting. instrumentsystems.comledigma.lt

Beyond SSL, the compound's properties could be exploited in other photonic applications, such as:

Optical sensors: Where changes in the environment (e.g., pressure, temperature, or the presence of certain chemical species) could modulate the luminescence of the material.

Non-linear optics: The stacked structure of the tetracyanoplatinate units could give rise to interesting non-linear optical effects, which are important for applications like optical switching and frequency conversion.

The development of intelligent solid-state lighting systems with controllable and tunable color parameters is an active area of research. ledigma.lt Materials like this compound, with their distinct spectral properties, could play a role in creating such advanced lighting solutions that can be tailored for specific environments or to elicit particular physiological responses. energy.gov

The table below summarizes the key properties of this compound relevant to its potential applications.

| Property | Value |

| Chemical Formula | Ba[Pt(CN)₄] |

| Molecular Weight (anhydrous) | 436.47 g/mol sigmaaldrich.com |

| Appearance | Yellowish powder strem.com |

| Crystal System | Monoclinic |

| Luminescence | Strong green-yellow emission |

| Stokes Shift | Large |

Future Directions and Emerging Research Avenues

Computational Design of Novel Barium Tetracyanoplatinate Derivatives

Computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of new materials. cdnsciencepub.comresearchgate.net Researchers are using these methods to design novel derivatives of this compound with tailored electronic and optical properties. By substituting the barium cation or modifying the tetracyanoplatinate anion, theoretical calculations can guide the synthesis of new compounds with enhanced functionalities. researchgate.net For instance, DFT can be used to predict how changes in the crystal structure will affect the platinum-platinum interactions and, consequently, the luminescent properties of the material. researchgate.netresearchgate.net This computational-led approach accelerates the discovery of new materials for applications in lighting and sensing.

Exploration of Quantum Phenomena in One-Dimensional Chains

The stacked structure of tetracyanoplatinate complexes, including this compound, forms quasi-one-dimensional (1-D) chains of platinum atoms. researchgate.netrsc.org These chains provide a unique platform for studying quantum phenomena confined to one dimension. Future research will likely focus on understanding and controlling phenomena such as excitons, which are bound electron-hole pairs, within these chains. cdnsciencepub.comscholaris.ca The movement and interaction of excitons along the platinum chains are crucial to the material's luminescent properties. Manipulating the interatomic distances within the chains, for example, through pressure or chemical modification, could lead to the development of novel materials with tunable quantum behaviors for applications in quantum computing and information storage. The study of these 1-D systems is a significant area of interest in inorganic chemistry. rsc.org

Development of Advanced Spectroscopic Probes for Real-Time Dynamics

To fully understand the intricate processes that govern the functionality of this compound, researchers are developing and employing advanced spectroscopic techniques. Ultrafast laser spectroscopy, for instance, can probe the dynamics of excited states on femtosecond timescales, providing insights into the initial steps of luminescence. tandfonline.com Techniques like X-ray Absorption Near Edge Structure (XANES) and X-ray Excited Optical Luminescence (XEOL) provide element-specific information about the electronic structure and emission processes. cdnsciencepub.com Future work in this area will involve the application of even more sophisticated time-resolved spectroscopic methods to observe the real-time evolution of electronic and structural changes following photoexcitation. This will provide a deeper understanding of the energy transfer mechanisms within the crystal lattice. aip.org

Integration into Hybrid Organic-Inorganic Materials for Enhanced Functionality

A promising avenue for future research is the integration of this compound into hybrid organic-inorganic materials. By combining the inorganic tetracyanoplatinate units with organic molecules, it is possible to create new materials that possess the desirable properties of both components. rsc.orgrsc.org For example, incorporating organic chromophores could enhance the light-harvesting capabilities of the material, leading to more efficient luminescence. ncat.edu Furthermore, the organic components can be designed to self-assemble into specific architectures, providing a high degree of control over the final material's structure and properties. researchgate.net These hybrid materials could find applications in flexible displays, sensors, and photocatalysis. The synthesis of such coordination polymers is an active area of research. rsc.orgrsc.org

Role in Advancing Fundamental Understanding of Metal-Metal Interactions in Coordination Polymers

The study of this compound and its derivatives continues to contribute significantly to the fundamental understanding of metal-metal interactions in coordination polymers. acs.org The relatively short platinum-platinum distances in these compounds are a hallmark of metallophilic interactions, a type of weak bonding that plays a crucial role in determining the structure and properties of many coordination compounds. capes.gov.brresearchgate.netresearchgate.net By systematically studying how factors like cation choice, hydration state, and pressure influence the Pt-Pt bond length and strength, researchers can develop a more comprehensive model of these interactions. researchgate.netresearchgate.netnih.gov This knowledge is not only important for understanding tetracyanoplatinates but also has broader implications for the design of new functional materials based on coordination polymers with tailored metal-metal interactions. acs.org

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Ba[Pt(CN)₄]·4H₂O | webelements.com |

| Molecular Weight | 508.536 g/mol | webelements.com |

| Appearance | Yellowish-green dichroic crystals | drugfuture.com |

| Density | 3.05 g/cm³ | drugfuture.com |

| Melting Point | 100 °C (decomposes) | webelements.com |

| CAS Number | 13755-32-3 | thermofisher.com |

Q & A

Q. What are the standard synthesis protocols for barium tetracyanoplatinate(II) tetrahydrate, and how can purity be verified?

this compound is typically synthesized via reaction of potassium tetracyanoplatinate with barium salts in aqueous media. Key steps include stoichiometric control, pH adjustment, and crystallization under controlled humidity. Purity verification involves:

- IR spectroscopy : Terminal Pt–CN stretches (~2150 cm⁻¹) and bridging cyanide vibrations (~2200 cm⁻¹) confirm coordination integrity .

- EDS/XPS : Elemental composition (e.g., K:Cl:Pt ratios) and oxidation states (e.g., Pt²⁺ binding energy at ~73.5–73.9 eV) validate stoichiometry .

- Thermogravimetric analysis (TGA) : Dehydration steps at specific temperatures confirm tetrahydrate structure .

Q. How do relativistic effects influence the molecular geometry of tetracyanoplatinate complexes?